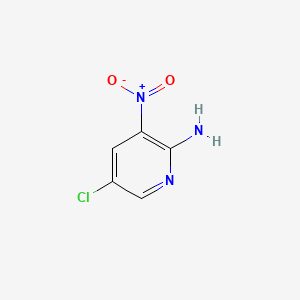

2-Amino-5-chloro-3-nitropyridine

Descripción

Chemical Identity and Nomenclature

This compound is systematically designated as 5-chloro-3-nitropyridin-2-amine according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound carries the Chemical Abstracts Service registry number 5409-39-2, which serves as its unique chemical identifier in databases and commercial applications. Alternative nomenclature systems have generated several synonymous names including 5-chloro-3-nitro-2-pyridinamine, 5-chloro-3-nitro-2-pyridylamine, and 2-amino-3-nitro-5-chloropyridine.

The molecular structure exhibits the empirical formula C₅H₄ClN₃O₂ with a molecular weight of precisely 173.556 grams per mole. The compound's structural representation in Simplified Molecular Input Line Entry System notation appears as C1=C(C(=NC=C1Cl)N)N+[O-], which accurately depicts the spatial arrangement of functional groups around the pyridine core. The International Chemical Identifier key GILTXHIJUUIMPI-UHFFFAOYSA-N provides an additional standardized identification system for database searches and chemical informatics applications.

Table 1: Chemical Identifiers and Physical Properties

The compound exists as a crystalline powder with characteristic light yellow to brown coloration, exhibiting a melting point range of 193-197 degrees Celsius. The predicted boiling point of 305.8 degrees Celsius at 760 millimeters of mercury pressure indicates significant thermal stability. The density value of 1.596 grams per cubic centimeter reflects the compound's relatively compact molecular packing in the solid state.

Historical Development in Heterocyclic Chemistry

The development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry, which began its formal development during the early nineteenth century. The foundational work in heterocyclic chemistry commenced in 1818 when Brugnatelli successfully separated alloxan from uric acid, establishing the first documented preparation of a heterocyclic compound. This pioneering achievement was followed by Dobereiner's production of furan compounds using sulfuric acid treatment of starch in 1832, and Runge's collection of pyrrole through dry distillation in 1834.

The specific pyridine chemistry that underpins this compound synthesis traces its origins to the Scottish scientist Thomas Anderson's work in 1849. Anderson examined the contents of oil obtained through high-temperature heating of animal bones, from which he separated a colorless liquid with unpleasant odor that he later identified as pure pyridine in 1851. Anderson named this substance pyridine after the Greek word πῦρ meaning fire, with the suffix -idine added to indicate a cyclic compound containing a nitrogen atom.

The chemical structure determination of pyridine occurred decades later through the collaborative efforts of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derives from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This structural understanding was confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first synthesis of pyridine from acetylene and hydrogen cyanide was achieved by William Ramsay in 1876 using a red-hot iron-tube furnace, marking the first synthesis of a heteroaromatic compound.

Arthur Rudolf Hantzsch described the first major synthesis of pyridine derivatives in 1881, developing what became known as the Hantzsch pyridine synthesis. This method typically employed a 2:1:1 mixture of β-keto acid, aldehyde, and ammonia to produce initially hydrogenated pyridine derivatives that were subsequently oxidized to the corresponding pyridine compounds. The Chichibabin pyridine synthesis, reported in 1924 by Russian chemist Aleksei Chichibabin, provided a breakthrough for industrial pyridine production using inexpensive reagents.

Position Within Nitropyridine Derivatives

This compound occupies a unique position within the broader family of nitropyridine derivatives, characterized by its specific substitution pattern that confers distinctive chemical and biological properties. Nitropyridine compounds represent an important class of heterocyclic intermediates that have found extensive applications in pharmaceutical synthesis, materials science, and organic chemistry research.

The nitration of pyridine derivatives to produce compounds like this compound typically involves reaction with nitrating agents under carefully controlled conditions. Historical approaches to pyridine nitration required extremely vigorous conditions and produced very low yields when applied to unsubstituted pyridine. However, numerous pyridine derivatives containing electron-donating substituents react more readily with nitric acid systems.

Table 2: Nitropyridine Synthesis Methods and Applications

Recent investigations have demonstrated that nitropyridine derivatives serve as versatile substrates for forming bis-heterocyclic and tris-heterocyclic compounds. The research groups of Bakke and Fiksdahl have extensively investigated nitropyridine chemistry, reporting the synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines through nitration of 4-acylaminopyridines. These studies have revealed that 3,4-diaminopyridine serves as an approved clinical drug for treating Lambert-Eaton myasthenic syndrome.

The alkylation chemistry of nitropyridines has proven particularly valuable, with methyl 3-nitro-4-pyridylcarboxylate serving as a substrate for substitution reactions with malonic esters. The resulting α-(3-pyridyl)malonic ester products demonstrate remarkable versatility in forming 3-alkylated pyridines and new fused bis-heterocycles, including nitrogen-containing heterocyclic isocoumarin analogues and 2,6-naphthyridine derivatives.

Recent developments in nitropyridine applications have extended to medicinal chemistry, where 3-nitropyridine analogues have been identified as novel microtubule-targeting agents with potent anti-cancer effects. These compounds demonstrate the ability to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization through interaction with the colchicine binding site of tubulin. The anti-cancer activity has been demonstrated both in vitro and in vivo using murine heterotopic xenograft models.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILTXHIJUUIMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961294 | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-39-2, 409-39-2 | |

| Record name | 5409-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Mixed Acid Nitration with Sulfuric and Nitric Acids

A standard protocol involves dissolving 2-amino-5-chloropyridine in concentrated sulfuric acid, followed by dropwise addition of fuming nitric acid at controlled temperatures. For example:

- Reactants : 2-Amino-5-chloropyridine (20 mmol), H2SO4 (6.3 mL), HNO3 (21.1 mmol).

- Conditions : 55°C for 1 hour, neutralization with NaOH (pH 11).

- Yield : 67% (yellow solid).

This method leverages sulfuric acid’s dual role as a solvent and dehydrating agent, facilitating electrophilic nitration at the meta position relative to the amino group.

Optimized Industrial-Scale Nitration

Studies have improved yields to 87.5% by premixing nitrating acid (H2SO4>/HNO3, 1:1–1.2 v/v) and maintaining temperatures at 55–65°C. Excess nitric acid (1.05–1.2 equivalents) minimizes byproducts like 5-nitro isomers.

Halogenation-Nitration Sequential Approach

Chlorination of 2-Aminopyridine Followed by Nitration

A two-step process avoids isomer formation by pre-blocking the 5-position:

One-Pot Halogenation-Nitration

A novel method uses 2-acylaminopyridine derivatives to streamline synthesis:

- Reactants : 2-Acylaminopyridine (I), H2SO4>/HNO3.

- Mechanism : Simultaneous hydrolysis of the acyl group and nitration at the 3-position.

- Advantage : Avoids isolating intermediates, reducing steps and costs.

Alternative Routes via Diazotization and Substitution

Diazotization of 2-Amino-5-Nitropyridine

Chinese patents describe preparing 2-chloro-5-nitropyridine via diazotization:

Microwave-Assisted Synthesis

Emerging techniques use microwave irradiation to accelerate nitration, though industrial adoption remains limited.

Comparative Analysis of Methods

Critical Considerations in Synthesis

Solvent and Acid Selection

Temperature Control

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-chloro-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Oxidation: Various oxidizing agents, though specific conditions depend on the desired product.

Major Products Formed

Reduction: 2-Amino-5-chloro-3-aminopyridine.

Substitution: Products depend on the nucleophile used, such as 2-amino-5-(substituted)-3-nitropyridine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity : Research indicates that derivatives of 2-Amino-5-chloro-3-nitropyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have been tested against various bacterial strains, showing promising results in inhibiting growth .

Synthesis of Anticancer Agents : The compound serves as a precursor in the synthesis of novel anticancer agents. For example, modifications to the nitro group can enhance the bioactivity of certain derivatives, leading to compounds with improved efficacy against cancer cell lines .

Agrochemical Applications

Pesticide Development : this compound is utilized in the synthesis of pyridine-based insecticides. These compounds are noted for their low toxicity to non-target organisms and environmental stability. They are particularly effective against a range of agricultural pests, making them valuable in crop protection strategies .

Plant Growth Regulators : The compound has been explored for its potential in developing plant growth regulators. Its derivatives can influence plant growth patterns and improve yield through hormonal modulation .

Material Science Applications

Dyes and Pigments : Due to its chromophoric properties, this compound is also employed in dye synthesis. The compound can be modified to produce vibrant colors used in textiles and other materials .

Polymer Chemistry : Its reactivity allows it to be integrated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research is ongoing into its use as a functional monomer in creating advanced polymeric materials .

Case Studies

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of this compound showed inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This highlights its potential as a lead compound for developing new antibiotics .

- Pesticide Formulation Development : In another case, formulations containing derivatives of this compound were tested in field trials against common agricultural pests. Results indicated a significant reduction in pest populations compared to control groups, showcasing its effectiveness as an insecticide .

Mecanismo De Acción

The mechanism of action of 2-amino-5-chloro-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group allows for potential interactions through hydrogen bonding and electrostatic interactions. The amino group can participate in nucleophilic reactions, while the chlorine atom can be involved in halogen bonding. These interactions can modulate the activity of biological targets, leading to various pharmacological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table compares 2-Amino-5-chloro-3-nitropyridine with structurally related pyridine derivatives:

Key Comparative Analysis

Substituent Effects on Reactivity

- Electron-withdrawing vs. donating groups: The nitro group at position 3 in this compound deactivates the ring, directing electrophilic substitution to specific positions. In contrast, the amino group at position 2 activates the ring for reactions like nucleophilic substitution .

- Halogen effects: Bromine (in 2-Amino-5-bromo-3-nitropyridine) increases molecular weight and may alter solubility compared to chlorine. Bromo derivatives are often more reactive in cross-coupling reactions .

Melting Point Trends

- Positional isomers: The isomer 2-Amino-3-chloro-5-nitropyridine has a higher melting point (211–213°C) due to stronger intermolecular interactions from the nitro group at position 5 .

- Methyl substitution : The methyl group in 2-Chloro-5-methyl-3-nitropyridine disrupts packing efficiency, yet its melting point (262–268°C ) is higher due to additional hydrogen bonding .

Actividad Biológica

2-Amino-5-chloro-3-nitropyridine is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of amino, chloro, and nitro functional groups, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. The binding of this compound to these enzymes can inhibit or modify their activity, affecting drug metabolism and efficacy.

- Cell Signaling Modulation : It influences cellular signaling pathways by modulating the activity of kinases and phosphatases, leading to altered cellular responses. This modulation can impact processes such as apoptosis, proliferation, and differentiation.

- Gene Expression Regulation : The compound can interact with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. This suggests a role in gene expression modulation that could be harnessed for therapeutic purposes.

The biochemical properties of this compound include:

- Hydrogen Bonding : The compound can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This property is crucial for its role as an enzyme inhibitor.

- Stability and Degradation : Under standard laboratory conditions, the compound exhibits relative stability; however, it may degrade under specific conditions such as exposure to light or heat. Long-term studies indicate that its effects on cellular functions can become more pronounced over time.

Dermal Absorption Study

A significant study investigated the dermal absorption characteristics of related compounds (specifically 2-amino-5-nitrophenol), which can provide insights into the behavior of this compound in dermal applications. The study utilized a Franz diffusion cell method on mini pig skin:

| Measurement | Value (%) |

|---|---|

| WASH (30 min) | 72.2 ± 2.7 |

| SWAB (24 h) | 4.6 ± 1.4 |

| Stratum Corneum (SC) | 1.0 ± 2.3 |

| Skin (Dermis + Epidermis) | 4.6 ± 1.3 |

| Receptor Fluid (RF) | 9.1 ± 2.9 |

| Total Dermal Absorption | 13.6 ± 2.9 |

| Total Recovery | 91.4 ± 3.9 |

This data highlights the absorption dynamics and potential bioavailability of nitropyridine derivatives when applied topically .

Pharmacological Studies

Research has indicated that compounds within the nitropyridine class exhibit various pharmacological effects, including antimicrobial, antifungal, and anticancer activities. The presence of halogen and nitro groups enhances interactions with biological targets, making these compounds promising candidates for further medicinal chemistry studies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-5-chloro-3-nitropyridine, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via catalytic reduction of halogenated precursors (e.g., 2-amino-5-bromo-3-nitropyridine) using sodium hydroxide and an aluminum-nickel alloy . Yield optimization depends on:

- Catalyst activity : Fresh catalyst preparation minimizes deactivation.

- Reaction time : Extended reduction periods (12–24 hours) improve nitro-group conversion.

- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify aromatic protons and carbon environments (e.g., downfield shifts for nitro groups at ~8.5 ppm for H) .

- IR : Strong absorption bands at ~1530 cm (NO asymmetric stretch) and ~3350 cm (NH stretch) confirm functional groups .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility increases with heating (60–80°C) .

- Stability : Degrades under prolonged UV exposure. Store in amber vials at 2–8°C under inert gas (N/Ar) to prevent nitro-group reduction .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional selection : Becke’s hybrid exchange-correlation (e.g., B3LYP) paired with Lee-Yang-Parr correlation accurately models nitro-group electron-withdrawing effects .

- Reactivity hotspots : Frontier molecular orbital (FMO) analysis identifies electrophilic attack sites at the chloro-substituted carbon (LUMO energy ~ -1.2 eV) .

- Validation : Compare computed IR/NMR spectra with experimental data to refine basis sets (e.g., 6-311++G(d,p)) .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Byproduct analysis : Use HPLC-MS to detect intermediates (e.g., partial reduction products). Adjust reductant stoichiometry or reaction pH to suppress side reactions .

- Crystallographic validation : Single-crystal X-ray diffraction (via SHELXL) resolves ambiguities in NMR assignments (e.g., distinguishing regioisomers) .

- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., nitro-to-amine conversion) .

Q. How does substituent positioning (chloro vs. nitro groups) influence the compound’s supramolecular interactions?

- Methodological Answer :

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and adjacent aromatic hydrogens) .

- Thermal analysis : Differential scanning calorimetry (DSC) reveals melting point variations (190–195°C) linked to crystal packing efficiency .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.